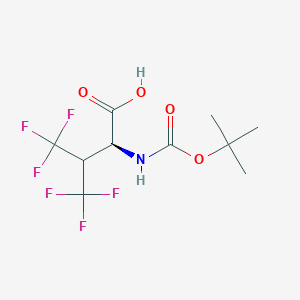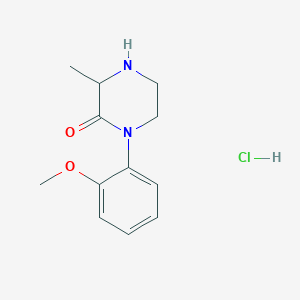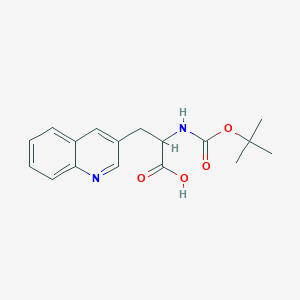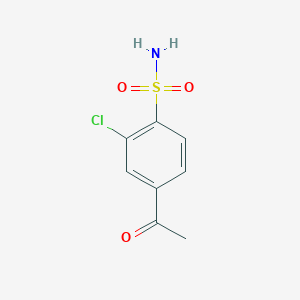
(2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone
Übersicht
Beschreibung
“(2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone” is a compound that has been studied in the context of its potential as a PI3Kβ inhibitor for the treatment of PTEN-deficient cancers . It is part of a series of active and selective pyrimidone indoline amide PI3Kβ inhibitors .
Synthesis Analysis
The synthesis of this compound has been described in the context of the development of PI3Kβ-specific inhibitors . The compound was identified following a carefully designed methyl scan, which led to improved physicochemical and in vitro pharmacokinetic properties .Molecular Structure Analysis
The molecular structure of this compound has been studied extensively. Structural biology efforts enabled the acquisition of the first X-ray cocrystal structure of p110β with the selective inhibitor compound bound to the ATP site . The nonplanar binding mode described is consistent with observed structure-activity relationship for the series .Physical And Chemical Properties Analysis
The compound has a molecular formula of C17H17NO and a molecular weight of 251.32 .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Research on compounds structurally related to "(2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone" includes studies on their pharmacokinetics and metabolism. For instance, Sharma et al. (2012) examined the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans, providing insights into the drug's elimination pathways and metabolic profiles (Sharma et al., 2012).
Neurology and Analgesia
Several studies have explored the neurological and analgesic effects of related compounds. For example, Colpaert et al. (2004) investigated the effects of a selective 5-HT1A receptor agonist on allodynia in rats with spinal cord injury, revealing its potential curative-like action on pathological pain (Colpaert et al., 2004). Additionally, cannabinoids like WIN 55,212-2 have been shown to modulate intestinal propulsion in mice, suggesting a role for cannabinoid receptors in gastrointestinal motility (Colombo et al., 1998).
Cardiology
In cardiology, Mertens et al. (1990) synthesized and evaluated a series of substituted indolyldihydropyridazinones for their positive inotropic activity, demonstrating their potential in increasing myocardial contractility without significant effects on heart rate and blood pressure (Mertens et al., 1990).
Cannabinoid Receptor Studies
The role of cannabinoid receptors in various physiological processes has been a subject of research. For example, studies have investigated the neuroprotective effects of cannabinoids in cerebral ischemia and their potential therapeutic implications in disorders resulting from cerebral ischemia, including stroke (Nagayama et al., 1999).
Zukünftige Richtungen
The compound has demonstrated significant in vivo activity in a UACC-62 xenograft model in mice, warranting further preclinical investigation . Following successful development, the compound entered phase I/Ib clinical trial in patients with advanced cancer . This suggests that the compound and its analogs may have potential for future therapeutic applications.
Eigenschaften
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10-9-11-5-2-3-7-13(11)16(10)14(17)12-6-4-8-15-12/h2-3,5,7,10,12,15H,4,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSAFBRZYGZLRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3081250.png)




![Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate](/img/structure/B3081292.png)



![2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid](/img/structure/B3081332.png)
![Ethyl 5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B3081340.png)

![N-[(4-chlorophenyl)(cyano)methyl]acetamide](/img/structure/B3081352.png)